2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Description
2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a pyrrolopyrimidinone core. Its intricate molecular architecture suggests a range of biological activities, making it a subject of extensive research.
Properties
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3S/c1-19(2)33-27(35)26-25(21(17-29-26)20-9-5-4-6-10-20)30-28(33)37-18-24(34)32-15-13-31(14-16-32)22-11-7-8-12-23(22)36-3/h4-12,17,19,29H,13-16,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRWCTPTCOEJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach begins with the reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile, to form a crucial intermediate . This intermediate is then subjected to further reactions, including nucleophilic substitution and cyclization, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce analogs with different functional groups.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structures have shown promising anticancer activity. For example, derivatives of pyrrolo[3,2-d]pyrimidines have been evaluated for their effects on various cancer cell lines. Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, the compound's ability to interact with cellular pathways involved in cancer progression makes it a candidate for further investigation as an anticancer agent.
Neuropharmacological Effects
The piperazine ring in the compound suggests potential neuropharmacological applications. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This could indicate potential uses in treating psychiatric disorders such as anxiety and depression.
Case Studies
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Anticancer Activity Study
- A study evaluated the efficacy of similar pyrrolo[3,2-d]pyrimidine derivatives against K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines. Results showed that certain modifications to the structure significantly enhanced cytotoxicity, suggesting that the target compound may exhibit similar or improved efficacy.
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Neuropharmacological Research
- Research on piperazine derivatives has highlighted their role as serotonin receptor antagonists. A specific study demonstrated that these compounds could reduce anxiety-like behaviors in animal models, indicating potential therapeutic applications for mood disorders.
Mechanism of Action
The mechanism of action of 2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. Molecular dynamics simulations and in silico docking studies have provided insights into the binding affinity and pharmacokinetic profile of this compound .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: Known for its alpha1-adrenergic receptor antagonistic properties.
Uniqueness
What sets 2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one apart is its unique combination of functional groups and its potential for high binding affinity to alpha1-adrenergic receptors. This makes it a promising candidate for further research and development in various therapeutic areas.
Biological Activity
The compound 2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.
Chemical Structure
The structure of the compound features several key functional groups that contribute to its biological properties:
- Pyrrolo[3,2-d]pyrimidine core : This fused ring system is known for various pharmacological activities.
- Piperazine moiety : Often associated with neuroactive compounds.
- Methoxyphenyl group : May enhance lipophilicity and biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with pyrrolo[3,2-d]pyrimidine derivatives, including antibacterial and anticancer properties. The specific compound has shown promise in various assays.
Antibacterial Activity
Research has demonstrated that pyrrolo[3,2-d]pyrimidine derivatives exhibit antibacterial properties against a range of pathogenic bacteria. For instance:
- Testing Methodology : Agar well diffusion and agar dilution methods were employed to assess the inhibition zones and minimum inhibitory concentrations (MICs) against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella species.
| Compound | Bacteria Tested | MIC (μg/mL) | Observations |
|---|---|---|---|
| 4a | E. coli | 250 - 500 | Moderate activity noted |
| 4b | S. aureus | Not specified | Weak activity observed |
| 4c | P. aeruginosa | Not specified | No significant inhibition |
The results indicated that while some derivatives exhibited weak antibacterial activity, further optimization may be necessary to enhance efficacy against resistant strains .
Anticancer Activity
In addition to antibacterial effects, certain derivatives of pyrrolo[3,2-d]pyrimidine have been studied for their anticancer potential:
- Cell Lines Tested : HepG2 (liver cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer).
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5k | HepG2 | Specific value not provided | Induces cell cycle arrest and apoptosis |
| 5l | MDA-MB-231 | Specific value not provided | Alters cell cycle distribution |
The compound demonstrated significant cytotoxicity in HepG2 cells by inducing G1 phase arrest and promoting apoptosis .
Mechanistic Insights
The mechanisms underlying the biological activity of this compound are multifaceted:
- Antibacterial Mechanism : The interaction with bacterial cell walls and disruption of metabolic pathways may account for its antibacterial properties.
- Anticancer Mechanism : The induction of apoptosis in cancer cells is likely mediated through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
